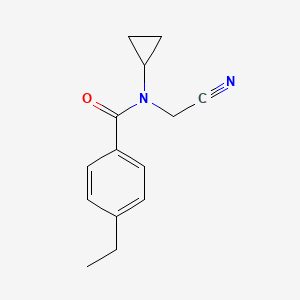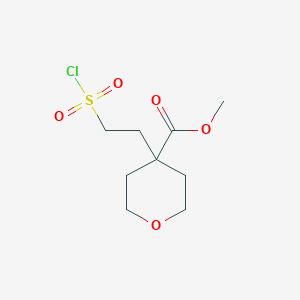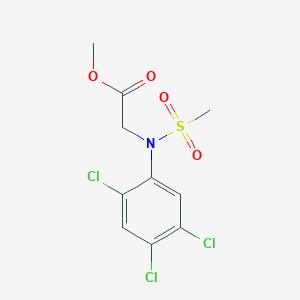![molecular formula C23H18N2O3S B2726666 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 328118-52-1](/img/structure/B2726666.png)
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” is a complex organic compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives is influenced by the electron density distribution within the molecule. The sulfur atom in the thiazole ring is often the most preferred site for nucleophilic attacks .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, a compound with potential applications in various fields, has been studied for its molecular structure and the influence of intermolecular interactions on its geometry. Research involving N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, provides insights into how dimerization and crystal packing can affect molecular conformation, particularly the dihedral angles and rotational conformation of aromatic rings, which is crucial for understanding the compound's reactivity and interaction with biological targets (Karabulut et al., 2014).
Antimicrobial Properties
The antimicrobial potential of derivatives incorporating the thiazole ring, similar to the structure of this compound, has been explored. A series of compounds synthesized for antimicrobial screening against various bacterial and fungal strains demonstrated valuable therapeutic intervention possibilities, particularly against microbial diseases. This research underscores the potential of thiazole derivatives in developing new antimicrobial agents (Desai et al., 2013).
Pharmacological Evaluation
The pharmacological profile of 4-thiazolidinone derivatives, structurally related to this compound, has been assessed, with some compounds showing significant anticonvulsant activity. This highlights the potential of such compounds in developing new therapeutic agents targeting benzodiazepine receptors, suggesting applications in neurological disorders treatment (Faizi et al., 2017).
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While specific safety data for “N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” was not found, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety guidelines .
Future Directions
Thiazole derivatives have been the focus of much research due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including "N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide" . This could lead to the development of new drugs with improved efficacy and fewer side effects.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to exhibit a wide range of biological activities . They have been associated with various targets, including enzymes and receptors in biological systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, and others . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-27-21-13-6-5-12-19(21)20-15-29-23(24-20)25-22(26)16-8-7-11-18(14-16)28-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXGDDEKHWGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B2726584.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726587.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate](/img/structure/B2726589.png)
methylidene}(propoxy)amine](/img/structure/B2726590.png)

![Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2726595.png)
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2726597.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)


![4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2726605.png)

